molecular formula C12H6Cl2F3NO B5788120 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5788120
M. Wt: 308.08 g/mol
InChI Key: RVJCDAFVPQYHKK-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of dichlorophenoxy and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3,4-dichlorophenol with 5-(trifluoromethyl)pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dichlorophenoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenoxy)-6-(trifluoromethyl)pyridine
  • 2-(3,4-dichlorophenoxy)triethylamine
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the dichlorophenoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NO/c13-9-3-2-8(5-10(9)14)19-11-4-1-7(6-18-11)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJCDAFVPQYHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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